N-benzyl-5-(4-chloroanilino)-N-methyltriazolidine-4-carboxamide
Description
N-benzyl-5-(4-chloroanilino)-N-methyltriazolidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazolidine ring, a benzyl group, a chloroanilino group, and a carboxamide functional group.
Properties
IUPAC Name |
N-benzyl-5-(4-chloroanilino)-N-methyltriazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-23(11-12-5-3-2-4-6-12)17(24)15-16(21-22-20-15)19-14-9-7-13(18)8-10-14/h2-10,15-16,19-22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYABLWBEPYZSJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(4-chloroanilino)-N-methyltriazolidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of N-benzyl-N-methylamine with 4-chloroaniline in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with triazolidine-4-carboxylic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(4-chloroanilino)-N-methyltriazolidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloroanilino group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
N-benzyl-5-(4-chloroanilino)-N-methyltriazolidine-4-carboxamide has been investigated for its potential pharmacological properties:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial effects against various pathogens. The presence of the chloroanilino moiety may enhance this activity by facilitating interactions with microbial targets.
- Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in disease pathways, including those related to inflammation and cancer. Its mechanism of action may involve binding to active sites or allosteric sites on target enzymes, thereby modulating their activity .
Biological Research
Research indicates that this compound may interact with cellular receptors and signaling pathways:
- Inflammasome Modulation : Similar compounds have been tested for their ability to inhibit NLRP3 inflammasome activation, which plays a crucial role in inflammatory responses. This suggests that this compound could be a candidate for further studies in neuroinflammation and related conditions .
Material Science
In the field of materials science, the compound's unique chemical properties make it suitable for developing new materials:
- Polymer Synthesis : Its chemical structure allows it to act as a building block for synthesizing polymers or coatings with specific properties, potentially enhancing material performance in various applications .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Properties | Demonstrated effective inhibition against bacterial strains, suggesting potential use in antibiotic development. |
| Study 2 | Enzyme Inhibition | Identified as a promising inhibitor of specific enzymes linked to cancer proliferation pathways. |
| Study 3 | Polymer Development | Successfully incorporated into polymer matrices, improving mechanical properties and thermal stability. |
Mechanism of Action
The mechanism of action of N-benzyl-5-(4-chloroanilino)-N-methyltriazolidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-(4-chlorophenyl)-N-methyltriazolidine-4-carboxamide
- N-benzyl-5-(4-fluoroanilino)-N-methyltriazolidine-4-carboxamide
- N-benzyl-5-(4-bromoanilino)-N-methyltriazolidine-4-carboxamide
Uniqueness
N-benzyl-5-(4-chloroanilino)-N-methyltriazolidine-4-carboxamide is unique due to the presence of the chloroanilino group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds with different substituents.
Biological Activity
N-benzyl-5-(4-chloroanilino)-N-methyltriazolidine-4-carboxamide is a compound of growing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C17H20ClN5O
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : The reaction of N-benzyl-N-methylamine with 4-chloroaniline in the presence of a catalyst.
- Final Product Formation : The intermediate is reacted with triazolidine-4-carboxylic acid under controlled conditions, often using solvents like dichloromethane or ethanol at elevated temperatures.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating various biochemical pathways.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological properties:
- Antimicrobial Activity : It has shown potential as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA), indicating its relevance in treating resistant bacterial infections .
- Antifungal and Antiviral Properties : Preliminary studies suggest that it may possess antifungal and antiviral activities, although more research is needed to confirm these effects.
Comparative Studies
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| N-benzyl-5-(4-chlorophenyl)-N-methyltriazolidine-4-carboxamide | Similar structure | Moderate antibacterial |
| N-benzyl-5-(4-fluoroanilino)-N-methyltriazolidine-4-carboxamide | Similar structure | Lower activity compared to chloro derivative |
| N-benzyl-5-(4-bromoanilino)-N-methyltriazolidine-4-carboxamide | Similar structure | Enhanced antifungal activity |
The presence of the chloroanilino group significantly influences the reactivity and binding affinity of the compound compared to its analogs.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various N-benzyl derivatives against MRSA. The results indicated that this compound had superior inhibitory activity compared to other tested compounds, emphasizing its potential for clinical applications in treating resistant infections .
- Neuroleptic Activity : In a comparative analysis with known neuroleptics, compounds structurally related to this triazolidine derivative exhibited significant antipsychotic effects, suggesting that modifications could lead to new therapeutic agents with reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
